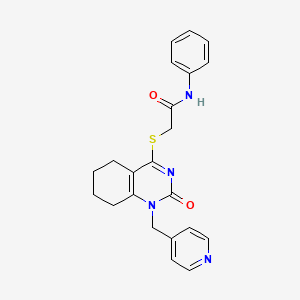

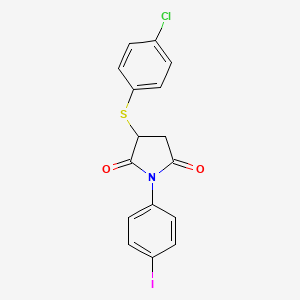

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine diones, including derivatives similar to the compound of interest, typically involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis-decarboxylation processes. Such methods have been applied to acylate pyrrolidine-2,4-diones at C-3, indicating a versatile approach for introducing various substituents into the pyrrolidine dione framework (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives reveals that these molecules consist of three rigid rings connected by single bonds, typically adopting a synclinal conformation around the central pyrrolidine ring. Such a structure facilitates the formation of intramolecular hydrogen bonds, significantly influencing the compound's chemical behavior and reactivity (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

Pyrrolidine dione derivatives undergo various chemical reactions, including acylation, alkylation, and cyclisation, enabling the synthesis of a wide range of compounds with diverse biological activities and chemical properties. For instance, the acylation of pyrrolidine-2,4-diones with acid chlorides in the presence of Lewis acids is a crucial step in synthesizing 3-acyltetramic acids, highlighting the compound's reactive nature (Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidine dione derivatives, such as solubility and fluorescence, are significantly influenced by their molecular structure. For example, polymers containing the pyrrolidine dione unit exhibit strong fluorescence and solubility in common organic solvents, suggesting that the compound of interest may also possess similar properties (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of pyrrolidine dione derivatives are characterized by their reactivity towards various chemical reagents, enabling the synthesis of compounds with potential antibacterial efficacy. For example, the synthesis of 3-arylpropane-1,3-diones from pyrrolidine diones demonstrates the compound's versatility in forming derivatives with potential biological applications (Sheikh et al., 2009).

Applications De Recherche Scientifique

Anticonvulsant Properties

Research has explored the synthesis and anticonvulsant properties of N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including 3-(4-chlorophenyl)-pyrrolidine-2,5-diones. These compounds have been effective in models of human tonic-clonic seizures and therapy-resistant epilepsy (Kamiński et al., 2013).

Antimicrobial Screening

Novel azaimidoxy compounds, including derivatives of 3-(4-chlorophenyl)pyrrolidine-2,5-dione, have been synthesized and screened for antimicrobial activities. These derivatives are explored as potential chemotherapeutic agents (Jain et al., 2006).

Synthesis and Functionalization

A study detailed the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, showcasing the versatility of these compounds in chemical synthesis (Ali et al., 2015).

Neurological Activity

Compounds including 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones have been evaluated for their GABA-transaminase activity in brain studies, indicating potential neurological applications (Patel et al., 2013).

Polyimide Synthesis

The compound has been utilized in the synthesis of transparent aromatic polyimides, indicating its utility in materials science and engineering (Tapaswi et al., 2015).

Orientations Futures

The future directions for “3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to explore this space .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClINO2S/c17-10-1-7-13(8-2-10)22-14-9-15(20)19(16(14)21)12-5-3-11(18)4-6-12/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOWEYDXOGYIOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClINO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)